5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound features a tetrazole ring substituted with a bromine atom and a trifluoromethyl group on a phenyl ring. The presence of these substituents imparts unique chemical and physical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-(trifluoromethyl)aniline.
Formation of Tetrazole Ring: The next step involves the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives, while oxidation and reduction can lead to different oxidation states and functionalized tetrazoles .
Wissenschaftliche Forschungsanwendungen
5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects . For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-5-(trifluoromethyl)pyridine
- [2-bromo-5-(trifluoromethyl)phenyl]methanol
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole stands out due to its tetrazole ring, which imparts unique chemical reactivity and biological activity. The combination of the bromine and trifluoromethyl groups further enhances its properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H4BrF3N4 |
---|---|
Molekulargewicht |
293.04 g/mol |
IUPAC-Name |
5-[5-bromo-2-(trifluoromethyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H4BrF3N4/c9-4-1-2-6(8(10,11)12)5(3-4)7-13-15-16-14-7/h1-3H,(H,13,14,15,16) |
InChI-Schlüssel |
DRGHVKBYCVWBRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.